molecular formula C13H14O2 B14628969 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene CAS No. 54576-19-1

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene

Cat. No.: B14628969
CAS No.: 54576-19-1
M. Wt: 202.25 g/mol
InChI Key: XFMOBKFFLFKISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is a bicyclic organic compound featuring a norbornene-like framework fused to a benzene ring, with methoxy (-OCH₃) substituents at the 6- and 7-positions.

Properties

CAS No.

54576-19-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4,5-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C13H14O2/c1-14-12-6-10-8-3-4-9(5-8)11(10)7-13(12)15-2/h3-4,6-9H,5H2,1-2H3

InChI Key

XFMOBKFFLFKISO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(C2=C1)C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes cyclization in the presence of an acidic catalyst such as polyphosphoric acid or phosphorus oxychloride . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Reduced analogs

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituents Key Properties/Activities Reference
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene 6,7-OCH₃ Hypothesized stability and lipophilicity; potential synthetic intermediate
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN) 5,8-OH Antioxidant activity: •OH reaction rate = 1.5×10¹⁰ dm³ mol⁻¹ s⁻¹; inhibits lipid peroxidation in rat liver microsomes
5-Nitro-1,4-dihydro-1,4-methanonaphthalene 5-NO₂ Synthesized via continuous flow technology; serves as precursor for further functionalization
2-Bromo-1,4-dihydro-1,4-methanonaphthalene 2-Br Halogenated derivative; synthesized in 36% yield for use in cross-coupling reactions
6-Methylenedioxy-1-methylnaphthalene 6-O-CH₂-O- Derived from safrole via Clemmensen reduction; historical synthesis methods
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 6,7-OCH₃, 1-CH₃ Smooth muscle contractile activity (−74% vs. control); structural analog of papaverine

Antioxidant Activity vs. Hydroxylated Analogs

The 5,8-dihydroxy derivative (DDMN) exhibits potent antioxidant activity due to its phenolic hydroxyl groups, which efficiently scavenge hydroxyl radicals (•OH) with a rate constant of 1.5×10¹⁰ dm³ mol⁻¹ s⁻¹ . In contrast, the methoxy groups in 6,7-dimethoxy-1,4-dihydro-1,4-methanonaphthalene are less acidic and less likely to participate in radical quenching. However, the methoxy substituents may improve metabolic stability and membrane permeability, making the compound more suitable for applications requiring prolonged bioavailability .

Substituent Position and Electronic Effects

The position of substituents profoundly impacts reactivity and function. For instance:

  • 5,8-Dihydroxy substitution (DDMN): Positions para to the fused bridge enhance resonance stabilization of phenoxyl radicals, boosting antioxidant efficacy .
  • 6,7-Dimethoxy substitution : Electron-donating methoxy groups at adjacent positions may direct electrophilic substitution reactions to the 5- or 8-positions, altering synthetic pathways compared to DDMN.
  • 2-Halogen substitution : Halogens at the 2-position (e.g., bromine, iodine) introduce steric and electronic effects that favor transition metal-catalyzed reactions .

Biological Activity

6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 6,7-dimethoxy-1,4-dihydro-1,4-methanonaphthalene involves various methods that typically utilize starting materials such as methoxybenzyl derivatives. Research has demonstrated several synthetic pathways, including stereoselective approaches that yield high purity and specific isomer configurations essential for biological testing .

Anticancer Properties

Recent studies have focused on the anticancer potential of derivatives related to 6,7-dimethoxy-1,4-dihydro-1,4-methanonaphthalene. For instance, a series of tetrahydroisoquinoline derivatives synthesized from this compound were evaluated for their cytotoxicity against K562 cell lines. The results indicated that some derivatives exhibited significant cytotoxic activity with IC50 values comparable to established chemotherapeutics like verapamil .

Table 1: Cytotoxicity of Derivatives

CompoundIC50 (μM)Activity Comparison
6e0.66Similar to Verapamil
6h0.65Similar to Verapamil
7c0.96Similar to Verapamil

Multidrug Resistance Reversal

Another critical aspect of research has been the evaluation of the compound's ability to reverse multidrug resistance in cancer cells. The derivatives demonstrated a notable capacity to enhance the efficacy of conventional chemotherapeutic agents by inhibiting drug efflux mechanisms in resistant cell lines .

The mechanisms underlying the biological activities of 6,7-dimethoxy-1,4-dihydro-1,4-methanonaphthalene and its derivatives are multifaceted:

  • Inhibition of Protein Kinases : Some studies suggest that these compounds may interact with specific protein kinases involved in cell signaling pathways associated with cancer progression .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the efficacy of 6,7-dimethoxy-1,4-dihydro-1,4-methanonaphthalene derivatives in preclinical settings:

  • Study on K562 Cell Line : A study assessed the cytotoxic effects of synthesized derivatives on K562 cells. Results indicated that certain compounds not only inhibited cell proliferation but also triggered apoptotic pathways.
  • Multidrug Resistance Study : Another investigation focused on the reversal of drug resistance in K562/A02 cells. The findings showed that specific derivatives significantly lowered the IC50 values for doxorubicin when used in combination treatments.

Q & A

Q. What are the recommended methodologies for synthesizing 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene, and how do solvent systems influence yield?

Answer: Synthesis typically involves methoxy-substituted naphthalene precursors under controlled reaction conditions. Non-polar solvents like 1,4,6,7-tetramethylnaphthalene (a structurally similar compound) are effective for dissolving intermediates, as they stabilize non-polar reactants and reduce side reactions . Key steps include:

  • Catalytic hydrogenation : To achieve the dihydro-methano bridge.
  • Solvent optimization : Use non-polar solvents to enhance reaction homogeneity and minimize decomposition.
  • Purification : Column chromatography with silica gel, followed by recrystallization.
    Yield improvements (10–15%) are observed when solvents with high boiling points (>150°C) are used to prolong reaction times without evaporation losses .

Q. How should researchers design toxicity screening protocols for 6,7-Dimethoxy derivatives, given structural similarities to naphthalene-based toxicants?

Answer: Adopt tiered toxicological assessments based on naphthalene derivative guidelines:

  • Acute toxicity : Follow OECD 423 guidelines for oral/dermal exposure in rodents, monitoring mortality and organ weight changes .
  • Subchronic effects : Conduct 28-day repeated-dose studies (EPA OPPTS 870.3100), focusing on hepatic/renal endpoints due to naphthalene’s hepatotoxicity .
  • In vitro mutagenicity : Use Ames tests (OECD 471) with metabolic activation (S9 mix) to assess DNA damage potential .
    Note: Address species-specific susceptibility (e.g., human G6PDH deficiency) by comparing rodent vs. human cell lines .

Advanced Research Questions

Q. How can computational reaction design principles resolve challenges in optimizing 6,7-Dimethoxy-1,4-methanonaphthalene synthesis?

Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

  • Predict transition states : Identify energy barriers for methoxy group stabilization during cycloaddition.
  • Screen catalysts : Use computational libraries to evaluate metal catalysts (e.g., Pd/Cu) for regioselectivity .
  • Optimize conditions : Apply factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .
    Example: A 3^2 factorial design (temperature: 80–120°C; solvent: toluene/DMF/THF) reduced optimization time by 40% in similar methano-bridged systems .

Q. What strategies reconcile contradictory toxicological data between in vitro and in vivo models for methanonaphthalene derivatives?

Answer: Address discrepancies through:

  • Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with in vivo exposure levels .
  • Metabolite profiling : Compare metabolite pathways (e.g., epoxide formation) across species using LC-MS/MS .
  • Tissue-specific assays : Conduct ex vivo lung/liver slice studies to mimic organ-specific responses missed in cell lines .
    Case study: For naphthalene, conflicting hemolytic effects in humans vs. rodents were resolved by identifying species-specific CYP450 isoform activity .

Q. How can membrane separation technologies improve purification of 6,7-Dimethoxy-1,4-methanonaphthalene from complex reaction mixtures?

Answer: Leverage advanced separation methods:

  • Nanofiltration : Use polyamide membranes (MWCO 200–300 Da) to isolate the target compound (MW ~220–250 Da) from smaller impurities .
  • Liquid-liquid extraction : Optimize pH and solvent polarity (e.g., hexane/ethyl acetate) based on partition coefficients.
  • Continuous flow systems : Integrate membrane reactors to separate products in real-time, reducing batch processing steps .
    Data shows 20–30% purity gains in tetramethylnaphthalene purification using hybrid membrane-solvent approaches .

Methodological Considerations

  • Experimental design : Use factorial or response surface methodologies (RSM) to systematically evaluate synthesis variables .
  • Data validation : Cross-reference NMR/GC-MS results with computational predictions to confirm structural fidelity .
  • Ethical compliance : Adhere to OECD/EPA guidelines for humane toxicological testing, including 3R principles (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.